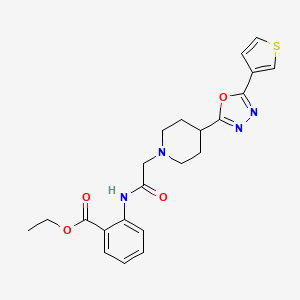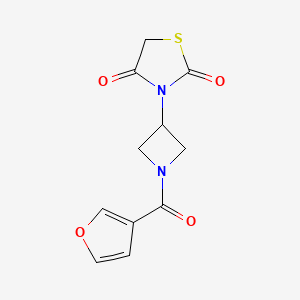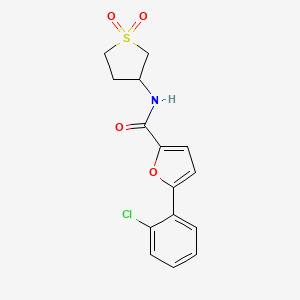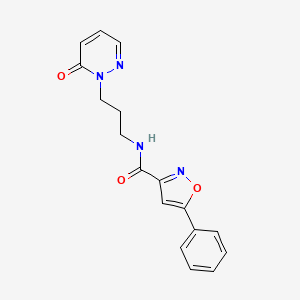![molecular formula C16H16ClN3O2S B2379349 N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide CAS No. 1385354-70-0](/img/structure/B2379349.png)
N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of dimethylcarbamoyl chloride (DMCC) as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . DMCC can be produced in high yields at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor .Molecular Structure Analysis
The molecular structure of a related compound, “ethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate”, includes a total of 33 bonds. There are 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis
Dimethylcarbamoyl chloride (DMCC) is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . This reaction is often used in the synthesis of compounds similar to “N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide”.Aplicaciones Científicas De Investigación
Antitumor Agents
Compounds with structural similarities, such as various carboxamide derivatives, have been extensively studied for their antitumor properties. Research focusing on structure-activity relationships has identified that modifications to the chemical structure can significantly affect antitumor activity, both in vitro and in vivo. These studies contribute to the development of new antitumor agents by understanding how different substituents influence biological activity and selectivity toward different cancer cell lines. An example is the investigation into monosubstituted derivatives of antitumor agents bearing methyl, methoxy, and chloro groups, which highlighted the importance of the position and nature of substituent groups in determining their antileukemic and selectivity properties (Rewcastle et al., 1986).
Catalytic Couplings
The catalytic coupling of alkyl Grignard reagents with aromatic carboxamides and phenylpyridine derivatives demonstrates the versatility of these compounds in organic synthesis. Such reactions, facilitated by cobalt catalysts, have been utilized to ortho-alkylate aromatic substrates, showcasing the potential of these compounds in the synthesis of complex organic molecules. This approach has implications for the development of pharmaceuticals and materials science, where precise modifications to molecular structures are required (Chen et al., 2011).
Inhibitors of Gene Expression
Compounds with carboxamide functionalities have also been studied as inhibitors of gene expression, targeting specific transcription factors such as NF-kappaB and AP-1. These studies are critical in understanding how modulation of gene expression can be used to treat diseases that involve inflammatory pathways and cancer. By altering the pyrimidine portion of certain inhibitors, researchers have improved potential oral bioavailability and identified key structural elements necessary for activity, opening new avenues for therapeutic intervention (Palanki et al., 2000).
Propiedades
IUPAC Name |
N-[2-chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-20(2)16(22)11-4-5-12(17)13(8-11)19-15(21)10-6-7-18-14(9-10)23-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLFRORAVVLJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)


![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)






